molecular formula C5H10O5 B12403544 D-Ribose-13C-1

D-Ribose-13C-1

Cat. No.: B12403544
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-QWUQOAQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-13C-1: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-Ribose. D-Ribose is a naturally occurring pentose sugar that plays a crucial role in the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy metabolism. The labeled version, this compound, is widely used in metabolic studies and research applications due to its ability to trace metabolic pathways and quantify biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose-13C-1 can be synthesized through various methods, including enzymatic and chemical synthesis. One common method involves the incorporation of carbon-13 from labeled precursors such as [13C]methanol into D-Ribose using specific enzymes. For example, [13C]methanol can be converted to [13C]formaldehyde, which is then incorporated into D-Ribose through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of labeled carbon sources and advanced fermentation techniques. The process may include the cultivation of microorganisms capable of incorporating carbon-13 into D-Ribose, followed by extraction and purification of the labeled compound. The production process is optimized to achieve high yields and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: D-Ribose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving D-Ribose.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ribonic acid derivatives, reduced alcohol forms of D-Ribose, and halogenated ribose derivatives. These products are valuable for further biochemical and metabolic studies .

Scientific Research Applications

Chemistry: D-Ribose-13C-1 is used in chemical research to study the synthesis and degradation pathways of ribose-containing compounds. It serves as a tracer in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of ribose derivatives .

Biology: In biological research, this compound is employed to trace metabolic pathways and understand the role of ribose in cellular processes. It is particularly useful in studying the pentose phosphate pathway and the synthesis of nucleotides .

Medicine: this compound has potential clinical applications in the management of conditions such as congestive heart failure and diabetes. It is used to study the effects of ribose supplementation on ATP levels and energy metabolism in cardiac and skeletal muscles .

Industry: In the industrial sector, this compound is utilized in the production of labeled pharmaceuticals and as a reference standard in quality control and analytical testing .

Mechanism of Action

D-Ribose-13C-1 exerts its effects by participating in the synthesis of ATP, which is crucial for cellular energy metabolism. The labeled carbon-13 isotope allows researchers to trace the incorporation and utilization of ribose in metabolic pathways. D-Ribose is involved in the pentose phosphate pathway, where it is converted to ribose-5-phosphate, a precursor for nucleotide synthesis. The labeled compound helps in understanding the dynamics of these pathways and the role of ribose in cellular energy production .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-QWUQOAQISA-N

Isomeric SMILES

C([C@H]([C@H]([13C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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